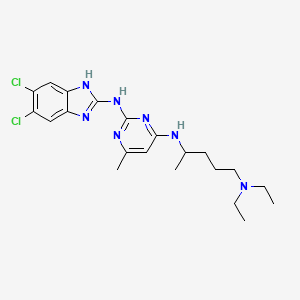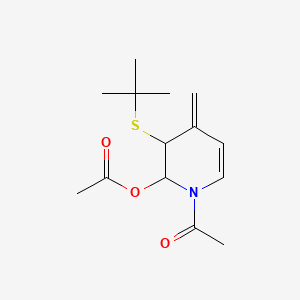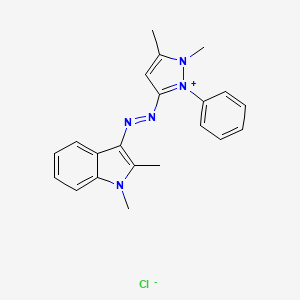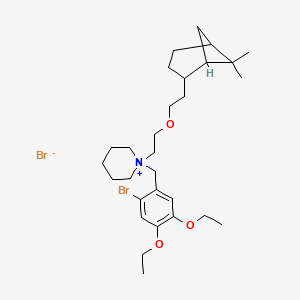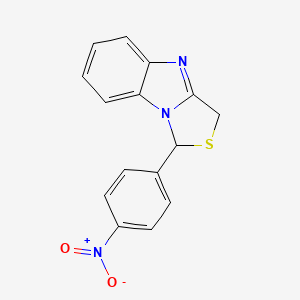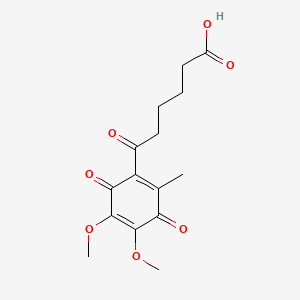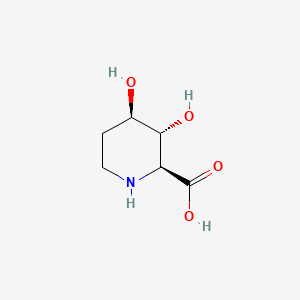
2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carboxylic acid and two hydroxyl groups. The stereochemistry of the compound is specified by the (2S-(2alpha,3beta,4alpha)) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, cyclization can be achieved through intramolecular reactions facilitated by catalysts or specific reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents or nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. This can lead to modulation of biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Pipecolic Acid: Similar in structure but lacks the hydroxyl groups.
Proline: Another piperidine derivative with different functional groups.
Hydroxyproline: Contains hydroxyl groups but differs in stereochemistry and functional group placement.
Uniqueness: 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
117821-12-2 |
|---|---|
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S,3R,4R)-3,4-dihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-3-1-2-7-4(5(3)9)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5+/m1/s1 |
Clave InChI |
SUCGXPHEYBRFIL-WISUUJSJSA-N |
SMILES isomérico |
C1CN[C@@H]([C@H]([C@@H]1O)O)C(=O)O |
SMILES canónico |
C1CNC(C(C1O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



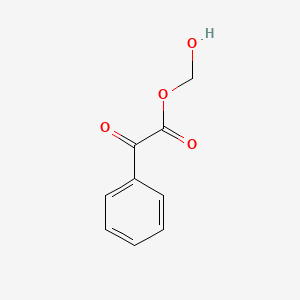
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)


